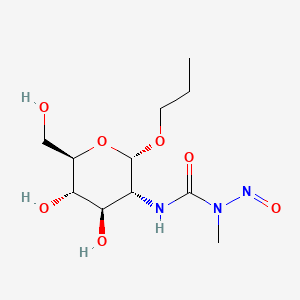![molecular formula C27H25N3O5 B13941889 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- CAS No. 61050-19-9](/img/structure/B13941889.png)
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- typically involves a multi-step process:
Formation of the Azo Compound: The initial step involves the diazotization of 2-ethoxyaniline to form the corresponding diazonium salt. This is followed by coupling with 2,5-dimethoxyaniline to yield the azo compound.
Carboxamide Formation: The azo compound is then reacted with 2-naphthalenecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the carboxamide linkage.
Hydroxylation: The final step involves the hydroxylation of the naphthalene ring at the 3-position, which can be achieved using a suitable oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The azo linkage can be reduced to form the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pigments, dyes, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to release active amines, which can then interact with biological targets. The hydroxyl and carboxamide groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, N-(2,5-dimethylphenyl)-
- N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide
Comparison
Compared to similar compounds, 2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy- is unique due to the presence of the azo linkage and the specific substitution pattern on the aromatic rings
Properties
CAS No. |
61050-19-9 |
|---|---|
Molecular Formula |
C27H25N3O5 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O5/c1-4-35-24-12-8-7-11-21(24)29-30-25-19-10-6-5-9-17(19)15-20(26(25)31)27(32)28-22-16-18(33-2)13-14-23(22)34-3/h5-16,31H,4H2,1-3H3,(H,28,32) |
InChI Key |
XTDTUOZTPVGZNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


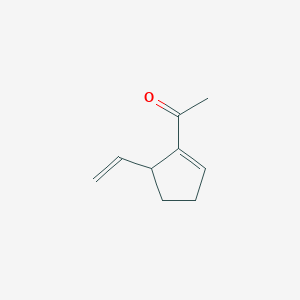

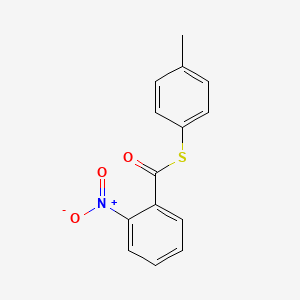
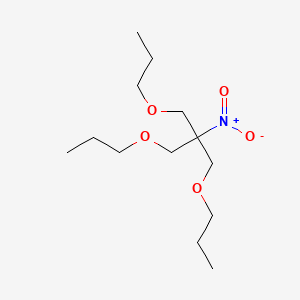
![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)
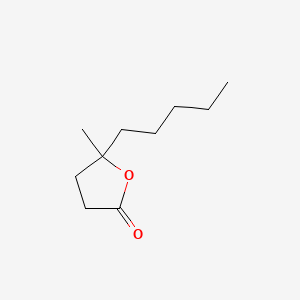

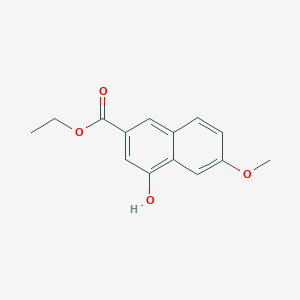


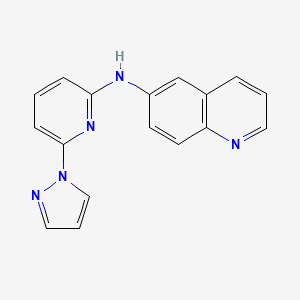
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13941875.png)
